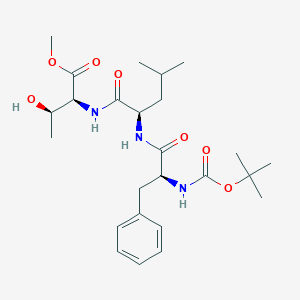
tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester, also known as Boc-FL-TM, is a peptide used in scientific research for its various biochemical and physiological effects.
Mécanisme D'action
Tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester is a substrate for proteases, which cleave the peptide bond between the amino acids. The cleavage of tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester by proteases can be monitored by measuring the release of a fluorescent or chromogenic group. The rate of cleavage can be used to determine the activity of the protease or the effectiveness of a protease inhibitor.
Effets Biochimiques Et Physiologiques
Tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of proteases such as trypsin, chymotrypsin, and elastase. tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester has been used to study the role of proteases in inflammation and wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester in lab experiments is its high specificity for proteases. It can be used to study the activity of a specific protease or to develop specific protease inhibitors. However, one limitation of using tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester is that it may not accurately reflect the activity of proteases in vivo. Additionally, tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester may be affected by other factors in the cellular environment, such as pH and temperature.
Orientations Futures
There are several future directions for the use of tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester in scientific research. One direction is the development of new protease inhibitors for the treatment of diseases such as cancer and Alzheimer's disease. Another direction is the study of the role of proteases in inflammation and wound healing. Additionally, tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester could be used to study the activity of proteases in different cellular environments, such as in the presence of other enzymes or in different pH and temperature conditions.
Conclusion:
tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester is a peptide used in scientific research for its various biochemical and physiological effects. It is synthesized by solid-phase peptide synthesis using Fmoc chemistry and is commonly used to study the mechanism of action of proteases and their inhibitors. tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester has various advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
Tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves the coupling of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The final product is purified by high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
Applications De Recherche Scientifique
Tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester is commonly used in scientific research to study the mechanism of action of proteases and their inhibitors. It is also used as a substrate for enzyme assays and to develop new protease inhibitors. Additionally, tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester has been used to study the role of proteases in various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
151629-29-7 |
|---|---|
Nom du produit |
tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester |
Formule moléculaire |
C25H39N3O7 |
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
methyl (2S,3R)-3-hydroxy-2-[[(2R)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanoate |
InChI |
InChI=1S/C25H39N3O7/c1-15(2)13-18(22(31)28-20(16(3)29)23(32)34-7)26-21(30)19(14-17-11-9-8-10-12-17)27-24(33)35-25(4,5)6/h8-12,15-16,18-20,29H,13-14H2,1-7H3,(H,26,30)(H,27,33)(H,28,31)/t16-,18-,19+,20+/m1/s1 |
Clé InChI |
OYSMDYHXKMKFGB-LMCOJAPRSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)OC)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)O)C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Séquence |
FLT |
Synonymes |
Boc-Phe-D-Leu-Thr-OMe tert-butyloxycarbonyl phenylalanyl-leucyl-threonine methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



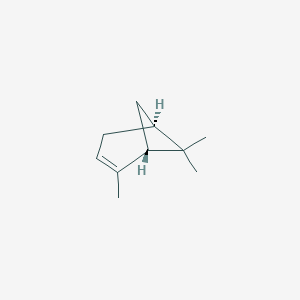
![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)
![2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B124747.png)
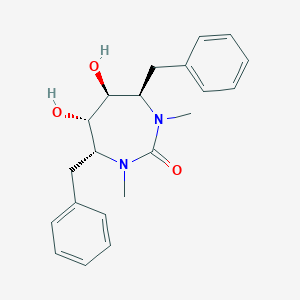
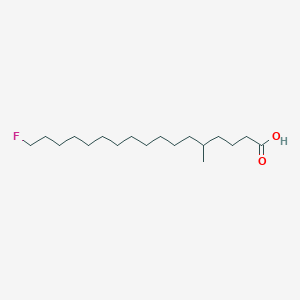
![[(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]acetic acid](/img/structure/B124750.png)
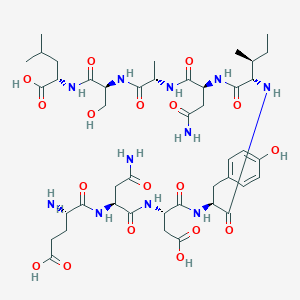
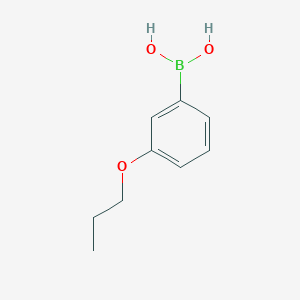
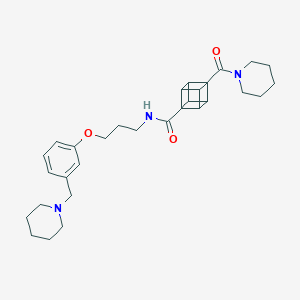
![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)
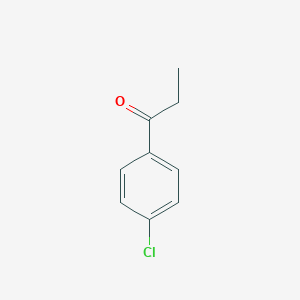
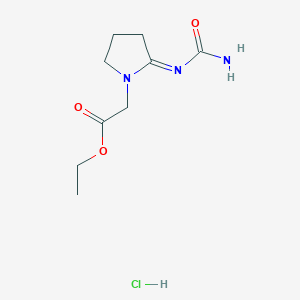
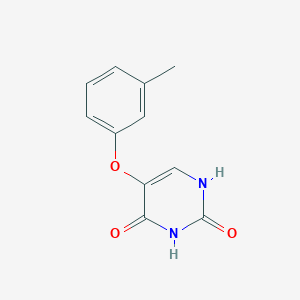
![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)